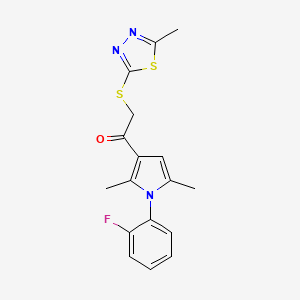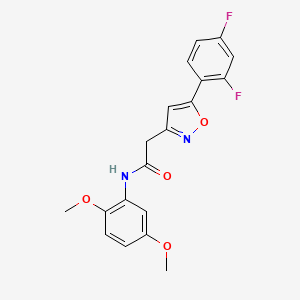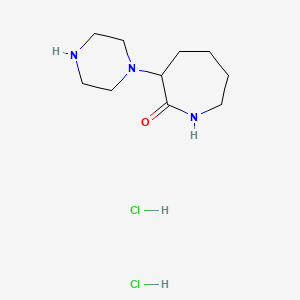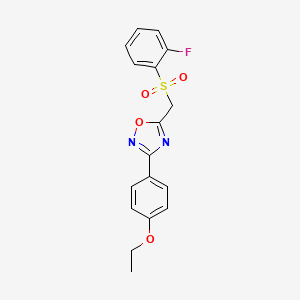![molecular formula C14H17N5OS B2965262 N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1,3-thiazole-4-carboxamide CAS No. 2097919-41-8](/img/structure/B2965262.png)
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1,3-thiazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound typically includes its molecular formula, structure, and the functional groups it contains. This information can often be found in chemical databases or scientific literature .
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It can include the starting materials, reaction conditions, and the overall yield .Molecular Structure Analysis
Techniques such as NMR spectroscopy, X-ray crystallography, or mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It can include understanding the reaction mechanism, the products formed, and the conditions required for the reaction .Physical And Chemical Properties Analysis
This includes studying properties like solubility, melting point, boiling point, reactivity, and stability .科学的研究の応用
Antimicrobial Agents
The structural similarity of this compound to poly [2-(dimethylamino)ethyl methacrylate] (PDMAEMA) suggests potential antimicrobial applications. PDMAEMA has been studied for its ability to inhibit the growth of harmful bacteria, including Gram-negative and Gram-positive strains . The compound could be explored for its bactericidal properties, possibly acting against pathogens like Staphylococcus aureus and Acinetobacter baumannii.
Drug Delivery Systems
Due to its amphiphilic nature, this compound may form nanogels or polymersomes, which are vesicles that can encapsulate drugs. These structures are particularly useful for targeted drug delivery, as they can respond to pH, temperature, and other stimuli . This responsiveness is crucial for releasing drugs at specific sites within the body, such as cancerous tissues or areas of infection.
Gene Therapy
The compound’s ability to form polymersomes could also be leveraged in gene therapy. Polymersomes can protect genetic material during delivery to cells and release it in response to intracellular conditions. This application is particularly relevant for diseases where gene expression needs to be corrected or modulated .
Nanoreactors
The vesicular structures formed by this compound can act as nanoreactors, providing a contained environment for chemical reactions. This is useful in various fields, including biotechnology and materials science, where precise control over reaction conditions is desired .
Anion Sensors
Derivatives of this compound have been used to develop anion sensors. These sensors can detect specific anions through colorimetric or fluorescent changes, which is important for biological systems and industrial applications .
Organic Light-Emitting Diodes (OLEDs)
Naphthalimide derivatives, which share structural features with the compound , have been used as emissive materials in OLEDs. These materials are crucial for creating devices with high stability, lifetime, and luminescence quantum yield. The compound could be explored for its potential in OLED technology, possibly improving energy efficiency and color quality .
Photoinitiators
Naphthalimide derivatives have also been synthesized as photoinitiators, which are compounds that initiate polymerization upon exposure to light. This application is significant in the field of polymer chemistry, where light-induced reactions are used to create various polymeric materials .
Environment-Sensitive Fluorophores
Lastly, the compound’s photophysical properties suggest its use as an environment-sensitive fluorophore. Such fluorophores can indicate changes in their surroundings by altering their fluorescence, which is valuable for biological imaging and diagnostics .
作用機序
Result of Action
The interaction of DACA with DNA and its disruption of topoisomerase activity results in DNA damage, which can lead to cell death. This makes DACA potentially useful in the treatment of cancers, as it can lead to the death of rapidly dividing cancer cells .
Action Environment
The efficacy and stability of DACA can be influenced by various environmental factors. For example, the presence of certain proteins in the plasma can affect the bioavailability of DACA .
Safety and Hazards
特性
IUPAC Name |
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5OS/c1-19(2)14-15-6-9-5-10(3-4-11(9)18-14)17-13(20)12-7-21-8-16-12/h6-8,10H,3-5H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFKIYNWDBRKJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C2CC(CCC2=N1)NC(=O)C3=CSC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1,3-thiazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(1-adamantyl)-2-morpholin-4-yl-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B2965179.png)

![4-oxo-N-((tetrahydrofuran-2-yl)methyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2965182.png)


![4-[2-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-(oxolan-2-ylmethyl)butanamide](/img/structure/B2965189.png)
![1-(butan-2-yl)-4-methyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B2965190.png)
![N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2965191.png)
![N-(2-methoxyethyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2965192.png)




